molecular formula C24H34O5 B12457867 Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)-

Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)-

Cat. No.: B12457867
M. Wt: 402.5 g/mol
InChI Key: FMTLOAVOGWSPEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamabufotalin involves several steps. One method includes the selective dehydration of gamabufotalin with hydrochloric acid in methanol to form a 14-ene intermediate. This intermediate can then undergo addition reactions, such as with hypobromous acid, to form a bromohydrin. Treatment of this bromohydrin with pyridine yields 11α-hydroxyresibufogenin .

Industrial Production Methods

Industrial production methods for bufadienolides like gamabufotalin typically involve extraction from natural sources, such as the parotoid gland secretions of toads. The extracted compounds are then purified through a series of chemical treatments and purification processes .

Chemical Reactions Analysis

Types of Reactions

Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, methanol, hypobromous acid, and pyridine. These reagents facilitate the formation of intermediates and final products through controlled reaction conditions .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of gamabufotalin, such as 11α-hydroxyresibufogenin .

Scientific Research Applications

Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)- has several scientific research applications:

Mechanism of Action

The mechanism of action of gamabufotalin involves inducing apoptosis in cancer cells. It promotes Bax-dependent intrinsic apoptosis pathways, leading to the translocation of Bax to the mitochondria and the release of cytochrome C into the cytoplasm. This process ultimately results in cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to gamabufotalin include:

Uniqueness

What sets gamabufotalin apart from these similar compounds is its specific hydroxylation pattern and its unique mechanism of inducing apoptosis through Bax-dependent pathways. This makes it a valuable compound for targeted cancer therapies .

Properties

IUPAC Name

5-(3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTLOAVOGWSPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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